molecular formula C9H11Cl2NO B13078819 (3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL

(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL

Cat. No.: B13078819
M. Wt: 220.09 g/mol
InChI Key: WCGWYAUSIHNSOJ-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL is a chiral compound with significant importance in various fields of scientific research. This compound features an amino group and a hydroxyl group attached to a three-carbon chain, with two chlorine atoms substituted on the phenyl ring. Its unique structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-dichlorobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent.

    Chiral Resolution: The final step involves chiral resolution to obtain the (3S) enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and enzymatic resolution are also employed to achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the amino group can be reduced to an amine using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2), palladium catalyst

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of ketones

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

Chemistry

(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL is used as a building block in organic synthesis

Biology

In biological research, this compound is studied for its potential as a ligand for receptors and enzymes. Its interactions with biological macromolecules provide insights into structure-activity relationships.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or activation of receptor-mediated responses.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL: The enantiomer of the compound, with similar chemical properties but different biological activity.

    3-Amino-3-(2,5-dichlorophenyl)propan-1-OL: The racemic mixture containing both (3S) and (3R) enantiomers.

    3-Amino-3-(2,4-dichlorophenyl)propan-1-OL: A structural isomer with chlorine atoms at different positions on the phenyl ring.

Uniqueness

(3S)-3-Amino-3-(2,5-dichlorophenyl)propan-1-OL is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its enantiomer and racemic mixture. The position of the chlorine atoms on the phenyl ring also influences its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(3S)-3-amino-3-(2,5-dichlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11Cl2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

WCGWYAUSIHNSOJ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)[C@H](CCO)N)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C(CCO)N)Cl

Origin of Product

United States

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